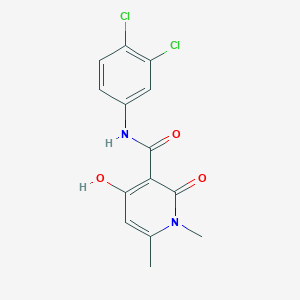

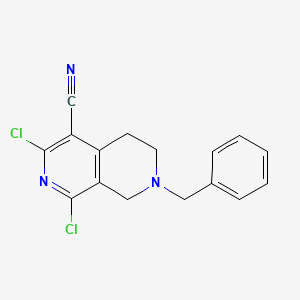

2-methoxy-N-(6-methylpyridin-2-yl)-5-(piperidin-1-ylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-methoxy-N-(6-methylpyridin-2-yl)-5-(piperidin-1-ylsulfonyl)benzamide" is a structurally complex molecule that may be related to various research areas, including medicinal chemistry and imaging agent development. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential applications in medical imaging and receptor antagonism.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that yield the final product with varying degrees of efficiency. For instance, the synthesis of a PET imaging agent described in one paper involves a 9-step process starting from 2,6-difluorobenzoic acid, resulting in a 1% overall chemical yield . This indicates that the synthesis of complex benzamide derivatives can be challenging and may require optimization for better yields.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray crystallography and DFT studies. For example, the crystal and molecular structures of a methyl benzoimidazole derivative were reported, which was obtained as a side product during the synthesis of an antitubercular agent . These studies are crucial for understanding the three-dimensional conformation of the molecules and their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include steps such as alkylation, desmethylation, and sulfonamidation. For instance, the preparation of a carbon-11 labeled compound involved the alkylation of a desmethyl precursor with [11C]methyl trifluoromethanesulfonate . These reactions are key to introducing specific functional groups that confer the desired biological activity or imaging properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their affinity for certain receptors or their ability to cross the blood-brain barrier, are critical for their potential therapeutic or diagnostic applications. For example, one compound was found to be a high-affinity reversible inhibitor of acetylcholinesterase, although it did not show a good regional brain distribution in vivo . Another compound was identified as a potent and selective antagonist for the endothelin ETA receptor, with good oral bioavailability and prolonged action .

Applications De Recherche Scientifique

Structural Activity Relationships and Synthesis

The structure-activity relationships of benzoic acid derivatives, including those related to 2-methoxy-N-(6-methylpyridin-2-yl)-5-(piperidin-1-ylsulfonyl)benzamide, have been extensively investigated. Studies have explored the hypoglycemic activity of benzoic acid derivatives, highlighting the importance of specific substitutions to enhance activity and duration of action in vivo. For example, modifications leading to compounds like repaglinide have demonstrated significant improvements over sulfonylureas in treating type 2 diabetic patients, suggesting the relevance of these structural modifications in developing effective therapies (Grell et al., 1998).

Moreover, enantioselective synthesis strategies have provided pathways to generate complex molecules with high specificity, further contributing to the understanding of structure-activity relationships and opening new avenues for drug development (Calvez et al., 1998).

Pharmacological Properties

Compounds structurally related to 2-methoxy-N-(6-methylpyridin-2-yl)-5-(piperidin-1-ylsulfonyl)benzamide have been synthesized and evaluated for various pharmacological activities, including serotonin receptor agonism, which plays a significant role in gastrointestinal motility. This research contributes to developing novel therapeutic agents targeting gastrointestinal disorders with improved bioavailability and pharmacological profiles (Sonda et al., 2003).

Propriétés

IUPAC Name |

2-methoxy-N-(6-methylpyridin-2-yl)-5-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-14-7-6-8-18(20-14)21-19(23)16-13-15(9-10-17(16)26-2)27(24,25)22-11-4-3-5-12-22/h6-10,13H,3-5,11-12H2,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVOTSBBVNNURT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2511484.png)

![2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2511486.png)

![N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]-1-cyclohexanecarboxamide](/img/structure/B2511490.png)

![2,6-difluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2511491.png)

![(2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B2511496.png)

![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/no-structure.png)